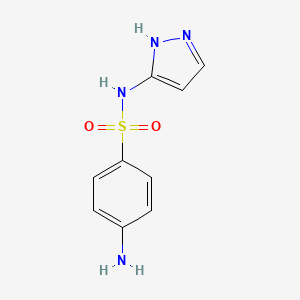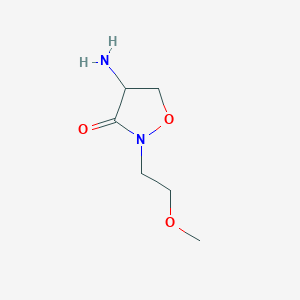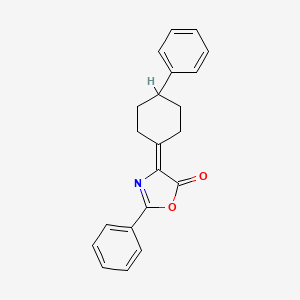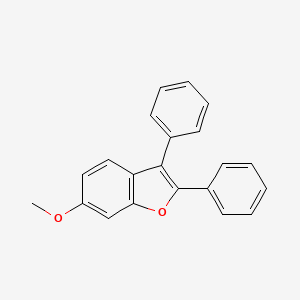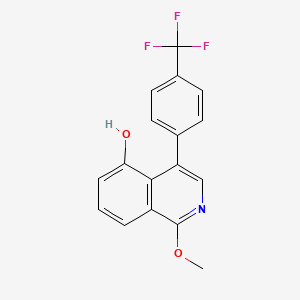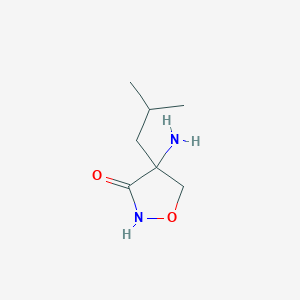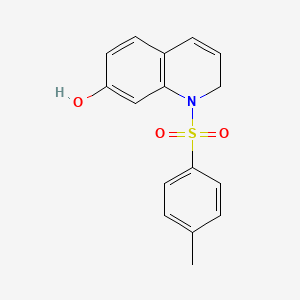![molecular formula C25H37O2P B12890078 Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of two dimethyl groups, three isopropyl groups, and two methoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
-
Formation of the Biphenyl Backbone: : The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol.
-
Introduction of Isopropyl Groups: : The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
-
Methoxylation: : The methoxy groups are added through a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.
-
Phosphination: : The final step involves the introduction of the phosphine group. This is achieved by reacting the biphenyl derivative with a phosphine reagent such as dimethylphosphine in the presence of a catalyst like nickel or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : This compound can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
-
Substitution: : It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in ether solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions often require polar aprotic solvents like dimethylformamide and elevated temperatures.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its bulky structure provides steric hindrance, enhancing the selectivity and efficiency of these reactions.
-
Biology: : This compound is explored for its potential in bioconjugation reactions, where it can be used to modify biomolecules with phosphine groups, aiding in the study of protein interactions and functions.
-
Medicine: : Research is ongoing into its use in drug development, particularly in the synthesis of complex organic molecules that can serve as pharmaceutical intermediates.
-
Industry: : It is employed in the production of fine chemicals and materials, including polymers and advanced materials with specific electronic properties.
作用機序
The mechanism by which Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky substituents on the biphenyl backbone provide steric protection, enhancing the stability and selectivity of the catalytic species.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the steric bulk provided by the isopropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in having methoxy groups, but differs in the substitution pattern and overall bulkiness.
Di-tert-butylphosphine: Another bulky phosphine ligand, but with tert-butyl groups instead of isopropyl groups.
Uniqueness
Dimethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and electronic properties. The triisopropyl groups provide significant steric hindrance, which is beneficial in selective catalysis, while the methoxy groups influence the electronic properties, making it a versatile ligand in various chemical reactions.
This compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in catalysis, material science, and pharmaceuticals.
特性
分子式 |
C25H37O2P |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dimethylphosphane |
InChI |
InChI=1S/C25H37O2P/c1-15(2)18-13-19(16(3)4)23(20(14-18)17(5)6)24-21(26-7)11-12-22(27-8)25(24)28(9)10/h11-17H,1-10H3 |
InChIキー |
DLUYIYUGGDGPDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C)C)OC)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


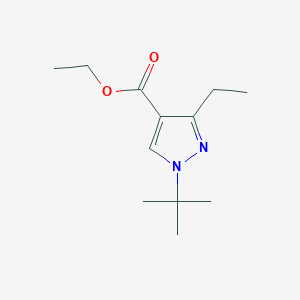
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)


